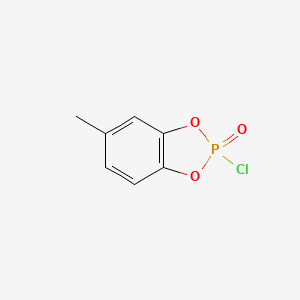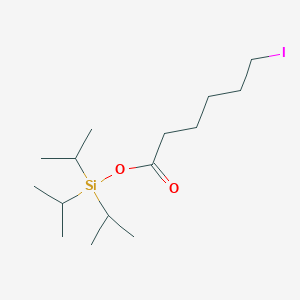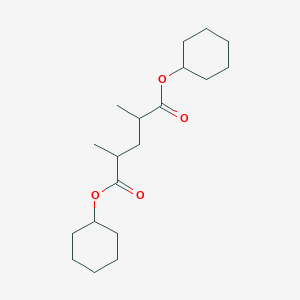
Dicyclohexyl 2,4-dimethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl 2,4-dimethylpentanedioate is an organic compound with the molecular formula C19H32O4. It is a diester derived from 2,4-dimethylpentanedioic acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl 2,4-dimethylpentanedioate typically involves the esterification of 2,4-dimethylpentanedioic acid with cyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl 2,4-dimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,4-dimethylpentanedioic acid and cyclohexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents, mild heating.
Major Products Formed
Hydrolysis: 2,4-dimethylpentanedioic acid and cyclohexanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dicyclohexyl 2,4-dimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and plasticizers, enhancing the properties of materials.
Mécanisme D'action
The mechanism of action of dicyclohexyl 2,4-dimethylpentanedioate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexyl terephthalate: Another diester with similar applications in polymer production.
Dicyclohexyl adipate: Used as a plasticizer in various industrial applications.
Dicyclohexyl phthalate: Employed in the production of flexible plastics.
Uniqueness
Dicyclohexyl 2,4-dimethylpentanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure provides enhanced stability and reactivity compared to linear diesters. This makes it particularly useful in specialized applications where stability and performance are critical.
Propriétés
Numéro CAS |
137768-94-6 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
dicyclohexyl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C19H32O4/c1-14(18(20)22-16-9-5-3-6-10-16)13-15(2)19(21)23-17-11-7-4-8-12-17/h14-17H,3-13H2,1-2H3 |
Clé InChI |
JNSUSASWYUZWBI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)C(=O)OC1CCCCC1)C(=O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


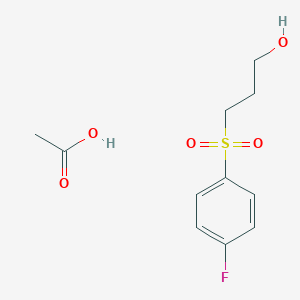
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
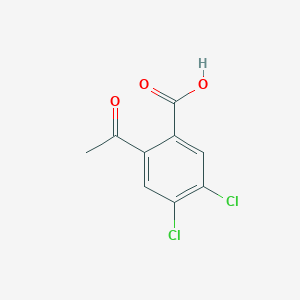
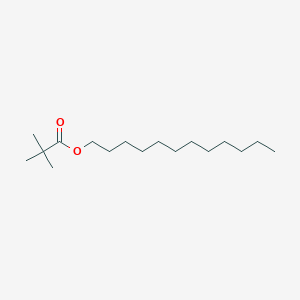
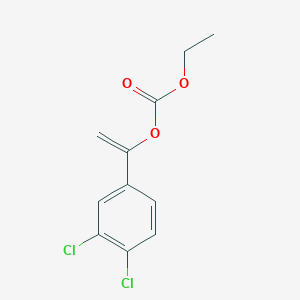
![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
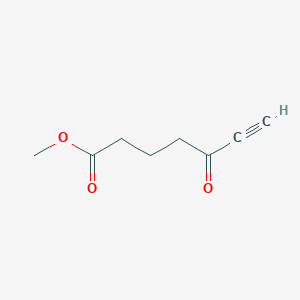
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


